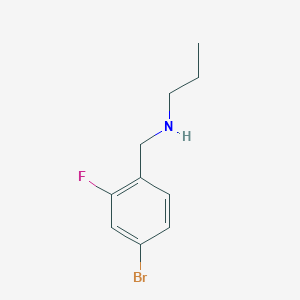

N-Propyl 4-bromo-2-fluorobenzylamine

Übersicht

Beschreibung

“N-Propyl 4-bromo-2-fluorobenzylamine” is a chemical compound with the CAS number 1094257-47-2 . It is used in laboratory settings .

Molecular Structure Analysis

The molecular formula of “N-Propyl 4-bromo-2-fluorobenzylamine” is C10H13BrFN . The InChI code is 1S/C10H13BrFN/c1-2-5-13-7-8-3-4-9(11)6-10(8)12/h3-4,6,13H,2,5,7H2,1H3 .Physical And Chemical Properties Analysis

The molecular weight of “N-Propyl 4-bromo-2-fluorobenzylamine” is 246.12 . Other physical and chemical properties like melting point, boiling point, and density are not specified in the available resources .Wissenschaftliche Forschungsanwendungen

Automated Synthesis of Fluorobenzylamine Derivatives

A study by Way and Wuest (2013) details the fully automated synthesis of 4-[^18F]fluorobenzylamine (FBA) as a building block for the synthesis of PET radiotracers. This method uses a Ni(II)-mediated borohydride exchange resin (BER) reduction, showcasing FBA's versatility in developing novel diagnostic tools in nuclear medicine and biology (Way & Wuest, 2013).

Development of PET Radiotracers

Koslowsky, Mercer, and Wuest (2010) expanded on the application of 4-[^18F]fluorobenzylamine for creating thiol-reactive prosthetic groups and labeling peptides and oligonucleotides. Their work illustrates the compound's utility in developing PET radiotracers for various biological targets, highlighting its significance in organic and biomolecular chemistry (Koslowsky et al., 2010).

Structural and Dynamical Properties of Fluorobenzylamine

Calabrese et al. (2013) explored the effect of ring fluorination on the structural and dynamical properties of 2-fluorobenzylamine. Their findings, through rotational spectroscopy, provide insights into the molecular flexibility and tunneling pathways, which could be fundamental in understanding the reactivity and interaction of similar compounds in chemical physics and physical chemistry (Calabrese et al., 2013).

Analytical Applications

Liu et al. (2004) demonstrated the derivatization of amino acids with N,N-dimethyl-2,4-dinitro-5-fluorobenzylamine for improved detection in liquid chromatography/electrospray ionization mass spectrometry. This work highlights the potential of fluorobenzylamine derivatives in enhancing analytical methodologies for biomolecules (Liu et al., 2004).

Safety and Hazards

“N-Propyl 4-bromo-2-fluorobenzylamine” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes severe skin burns and eye damage and is harmful if swallowed or in contact with skin . Safety measures include washing off immediately with soap and plenty of water while removing all contaminated clothes and shoes .

Eigenschaften

IUPAC Name |

N-[(4-bromo-2-fluorophenyl)methyl]propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrFN/c1-2-5-13-7-8-3-4-9(11)6-10(8)12/h3-4,6,13H,2,5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVZHLSQGBDVFBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCC1=C(C=C(C=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70655400 | |

| Record name | N-[(4-Bromo-2-fluorophenyl)methyl]propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70655400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Propyl 4-bromo-2-fluorobenzylamine | |

CAS RN |

1094257-47-2 | |

| Record name | N-[(4-Bromo-2-fluorophenyl)methyl]propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70655400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(1,1-Dioxo-1lambda6-thiomorpholin-4-yl)methyl]benzoic acid](/img/structure/B1461358.png)

![(2E)-3-[methyl(oxan-4-yl)carbamoyl]prop-2-enoic acid](/img/structure/B1461361.png)

![[1-(2,2-Dimethylmorpholin-4-yl)cyclohexyl]methanamine](/img/structure/B1461369.png)

![2-(4-Chlorophenyl)-1-{[3-(trifluoromethyl)phenyl]sulfonyl}-2-propanol](/img/structure/B1461372.png)